molecular formula C7H5BrFN3 B8106963 8-Bromo-6-fluoro-2-methyl-[1,2,4]triazolo[1,5-A]pyridine

8-Bromo-6-fluoro-2-methyl-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B8106963
M. Wt: 230.04 g/mol
InChI Key: OFHCCOJTAXEIJL-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-2-methyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of bromine, fluorine, and a methyl group attached to a triazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoro-2-methyl-[1,2,4]triazolo[1,5-A]pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate substituted hydrazines with pyridine derivatives under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include continuous flow synthesis techniques, which allow for better control over reaction parameters and scalability. The use of automated systems and advanced purification methods such as crystallization and chromatography are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-fluoro-2-methyl-[1,2,4]triazolo[1,5-A]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: Further cyclization can occur with other reactive groups, leading to more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions often involve the use of polar aprotic solvents and bases.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

8-Bromo-6-fluoro-2-methyl-[1,2,4]triazolo[1,5-A]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism by which 8-Bromo-6-fluoro-2-methyl-[1,2,4]triazolo[1,5-A]pyridine exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

  • 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid
  • 6-Fluoro-2-methyl-[1,2,4]triazolo[1,5-A]pyridine
  • 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-A]pyridine

Comparison: Compared to these similar compounds, 8-Bromo-6-fluoro-2-methyl-[1,2,4]triazolo[1,5-A]pyridine is unique due to the specific combination of bromine, fluorine, and methyl groups, which confer distinct electronic and steric properties. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.

Properties

IUPAC Name

8-bromo-6-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN3/c1-4-10-7-6(8)2-5(9)3-12(7)11-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHCCOJTAXEIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=C(C2=N1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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